molecular formula C13H13FO2 B11799338 (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol

(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol

Cat. No.: B11799338
M. Wt: 220.24 g/mol
InChI Key: OZRKRHKPAAOIOD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Friedel-Crafts Alkylation

This reaction leverages the electron-rich furan ring for electrophilic aromatic substitution. Key findings:

  • Conditions : AlCl₃ (20 mol%) in dichloromethane at 80°C for 6 hours.

  • Outcome : Alkylation occurs preferentially at the C2 position of the furan ring due to steric hindrance from methyl groups (C4/C5). Yields range from 70–85% depending on electrophile bulkiness.

ElectrophileYield (%)Major Product
Benzyl chloride85C2-benzylated furan derivative
tert-Butyl bromide70C2-(tert-butyl)-substituted compound

Nucleophilic Substitution at Fluorine

The fluorine atom undergoes substitution under basic conditions:

  • Mechanism : Concerted SNAr pathway with simultaneous nucleophilic attack and spiro-intermediate formation, as observed in fluorinated aromatic systems .

  • Conditions : KOH (2 eq) in DMSO at 100°C for 12 hours .

NucleophileYield (%)Product
Methanol65Methoxy-substituted furan derivative
Thiophenol58Phenylthioether analog

Esterification of the Hydroxymethyl Group

The alcohol moiety reacts with acylating agents:

  • Optimized Protocol : Acetic anhydride (1.2 eq) with H₂SO₄ (cat.) at 25°C for 2 hours achieves 90% conversion .

  • Applications : Ester derivatives show enhanced lipophilicity for biological assays.

Oxidation Reactions

Controlled oxidation transforms the hydroxymethyl group:

  • To Ketone : Pyridinium chlorochromate (PCC) in CH₂Cl₂ yields C=O derivative (82% yield).

  • To Carboxylic Acid : KMnO₄/H₂SO₄ under reflux forms the carboxylic acid (45% yield), with partial furan ring degradation noted.

Electrophilic Aromatic Substitution (EAS)

Methyl groups activate the furan ring for nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5 (para to fluorine) with 75% yield .

  • Bromination : NBS in CCl₄ adds bromine at C2 (ortho to hydroxymethyl group).

Mechanistic Insights

  • Fluorine’s Electronic Effects : The -I effect of fluorine increases electrophilicity at C2/C5, directing substitution .

  • Steric Effects : 4,5-Dimethyl groups hinder reactivity at C3/C4, favoring C2/C5 modifications.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kcal/mol)
Friedel-Crafts Alkylation1.2 × 10⁻³18.7
Fluorine Substitution3.8 × 10⁻⁴22.1
Esterification5.6 × 10⁻³15.4

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds with similar structures often exhibit promising therapeutic potential. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol may display a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Anti-inflammatory effects

Studies have shown that the compound can interact with various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Case Studies

Recent investigations into the biological activity of this compound have utilized techniques such as:

  • Molecular docking : This method assesses how the compound binds to target proteins, providing insights into its efficacy as a drug candidate.
  • In vitro assays : These studies evaluate the compound's effects on cell lines to determine its cytotoxicity and potential therapeutic benefits.

Applications in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.

Binding Studies

Interaction studies reveal that this compound can bind effectively to various biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : This technique measures the binding affinity between the compound and its target.
  • Fluorescence spectroscopy : Used to study conformational changes upon binding.

These studies are essential for determining the safety and efficacy of this compound in potential therapeutic applications .

Biological Activity

The compound (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is an organic molecule characterized by a furan ring substituted with a fluorine atom and two methyl groups, alongside a phenyl group attached to a methanol moiety. Its unique structural features have led to significant interest in its potential biological activities.

  • Molecular Formula : C12H13F O
  • Structure : The compound consists of a furan ring with methyl and fluorine substituents, which may enhance its reactivity and ability to interact with biological targets.

Biological Activity

Research indicates that This compound exhibits a range of biological activities, predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). These activities include:

  • Anticancer Properties : Compounds with similar structures often show promising anticancer activity. For instance, derivatives of benzo[b]furan have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that the furan moiety may contribute to such activity .
  • Antimicrobial Effects : The presence of the fluorine atom in the structure may enhance antimicrobial properties, as seen in other fluorinated compounds.

The biological activity of this compound is likely due to its ability to interact with various biological targets. Interaction studies suggest that it can bind effectively to proteins and enzymes involved in critical cellular processes. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on structurally similar compounds revealed that modifications at specific positions on the furan ring significantly impacted their anticancer efficacy. For example, compounds with methyl groups at certain positions exhibited enhanced activity against cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Activity :
    • Research has shown that fluorinated compounds often possess increased antimicrobial properties. Similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
4-MethylphenolAromatic ring with a methyl groupKnown for its antiseptic propertiesAntimicrobial
2-FluorophenolFluorine-substituted phenolExhibits different reactivity patternsAntimicrobial
3-MethylfuranMethylated furan derivativeUsed in organic synthesis and flavoringPotential anticancer
PhenolSimple aromatic alcoholWidely used in industrial applicationsAntimicrobial

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

(3-fluoro-4,5-dimethylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13FO2/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

InChI Key

OZRKRHKPAAOIOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1F)C(C2=CC=CC=C2)O)C

Origin of Product

United States

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